![molecular formula C7H15N3O2 B1488259 3,4-Dimethoxypyrrolidine-1-carboximidamide CAS No. 1694790-25-4](/img/structure/B1488259.png)
3,4-Dimethoxypyrrolidine-1-carboximidamide
Overview
Description
3,4-Dimethoxypyrrolidine-1-carboximidamide is a chemical compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxypyrrolidine-1-carboximidamide would be based on the pyrrolidine scaffold, which is a five-membered ring with one nitrogen atom . The “3,4-Dimethoxy” part of the name suggests that there are two methoxy (-OCH3) groups attached to the 3rd and 4th carbon atoms of the pyrrolidine ring.Scientific Research Applications
Catalytic Applications
A study describes the synthesis of azolyl carboximidamides as ligands for Zn(II) and Cu(II), where the coordination behavior and properties of the resulting metal complexes significantly depend on the nature of the amine substituents. Zn(II) complexes exhibit intrinsic activity to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with minimal polyether contamination. This highlights the potential of carboximidamide-based complexes in catalysis and polymer synthesis (Walther et al., 2006).
Synthetic Chemistry
The conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines using zinc dimethyl imidodicarbonimidate showcases a method applicable in preparing potential antifungal products. This technique emphasizes the versatility of carboximidamides in synthesizing heterocyclic compounds, demonstrating their utility in the development of novel organic synthesis strategies (Oudir et al., 2006).
Antihyperglycemic Activity
Carboximidamides derived from cyanamides, linked with pyrimidine moiety, were evaluated for their anti-hyperglycemic effects. Compounds exhibited significant reduction in serum glucose levels, suggesting potential therapeutic applications for diabetes management. This study provides a foundation for further research into carboximidamide derivatives as antidiabetic agents (Moustafa et al., 2021).
Material Science
Research into the synthesis of new 3,3-dimethoxyazetidine-2-carboxylic acid derivatives highlights the potential for creating novel cyclic amino acid derivatives. These compounds, with their suitably protected carbonyl function, open pathways for further functionalization, showcasing the role of carboximidamides in the development of new materials and chemicals (Mangelinckx et al., 2005).
Future Directions
properties
IUPAC Name |
3,4-dimethoxypyrrolidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-11-5-3-10(7(8)9)4-6(5)12-2/h5-6H,3-4H2,1-2H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYMFHTBBAMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypyrrolidine-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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